molecular formula C12H16BrClN2O B8035210 (4-Bromo-2-methylphenyl)(piperazin-1-yl)methanone hydrochloride

(4-Bromo-2-methylphenyl)(piperazin-1-yl)methanone hydrochloride

Cat. No.: B8035210
M. Wt: 319.62 g/mol
InChI Key: NTADRHMCXUWNKK-UHFFFAOYSA-N
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Description

(4-Bromo-2-methylphenyl)(piperazin-1-yl)methanone hydrochloride is a chemical compound that features a brominated aromatic ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methylphenyl)(piperazin-1-yl)methanone hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 4-bromo-2-methylphenyl.

    Acylation: The brominated product is then subjected to acylation with piperazine. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the aromatic ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate. Reduction reactions can also occur, typically involving the reduction of the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Products depend on the nucleophile used, such as (4-amino-2-methylphenyl)(piperazin-1-yl)methanone.

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the carbonyl group, such as (4-bromo-2-methylphenyl)(piperazin-1-yl)methanol.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-2-methylphenyl)(piperazin-1-yl)methanone hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for various receptors or enzymes, making it a candidate for drug development, particularly in the fields of neurology and psychiatry.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methylphenyl)(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The brominated aromatic ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-hydroxyphenyl)(piperazin-1-yl)methanone hydrochloride
  • (4-Chloro-2-methylphenyl)(piperazin-1-yl)methanone hydrochloride
  • (4-Methylphenyl)(piperazin-1-yl)methanone hydrochloride

Uniqueness

(4-Bromo-2-methylphenyl)(piperazin-1-yl)methanone hydrochloride is unique due to the presence of both a brominated aromatic ring and a piperazine moiety. This combination can result in distinct pharmacological properties, such as enhanced receptor binding and specificity, compared to its analogs.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

(4-bromo-2-methylphenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O.ClH/c1-9-8-10(13)2-3-11(9)12(16)15-6-4-14-5-7-15;/h2-3,8,14H,4-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTADRHMCXUWNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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